Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
CAS No.: 77112-56-2
Cat. No.: VC17279660
Molecular Formula: C10H9Br2N3O2
Molecular Weight: 363.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77112-56-2 |
|---|---|
| Molecular Formula | C10H9Br2N3O2 |
| Molecular Weight | 363.01 g/mol |
| IUPAC Name | ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate |
| Standard InChI | InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3 |
| Standard InChI Key | JDTMKOHIRCAOFA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a brominated imidazopyrazine derivative characterized by a fused bicyclic aromatic system. The compound’s molecular formula is C₈H₆Br₂N₂O₂, with a molecular weight of 338.96 g/mol . Key structural attributes include:
-
Bromine substituents at positions 6 and 8 of the imidazopyrazine ring, enhancing electrophilic reactivity.
-
An ethyl carboxylate group at position 2, contributing to solubility in organic solvents.
-
A planar aromatic system with conjugated π-electrons, enabling fluorescence and electronic applications .
The compound’s synthesis and derivatives are critical intermediates in developing kinase inhibitors and antimicrobial agents .
Synthesis and Reaction Optimization
Key Synthetic Route
The primary synthesis involves a cyclocondensation reaction between 2-amino-3,5-dibromopyrazine and ethyl 3-bromo-2-oxopropanoate in dimethyl carbonate (DMC) under reflux conditions .
Reaction Conditions:
-
Temperature: 110°C for 3 hours, followed by cooling to room temperature.
-
Solvent: Dimethyl carbonate (133 mL per 20 g of starting material).
-
Stoichiometry: Equimolar ratios of reactants (79 mmol scale).
-
Workup: Extraction with dichloromethane (DCM), drying over Na₂SO₄, and purification via flash chromatography .
Yield and Scalability:
-
Yield: 50.6% (13.95 g from 20 g starting material).
-
Scalability: Demonstrated at multi-gram scales, though yields remain moderate due to competing side reactions .
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the pyrazine amine on the α-keto ester, followed by intramolecular cyclization and bromide elimination. The DMC solvent acts as a green alternative to traditional polar aprotic solvents, minimizing side-product formation .
Physicochemical Properties
Solubility and Partitioning
-
Aqueous Solubility: 0.371 mg/mL (ESOL model), classified as "soluble" in pharmacopeial terms .
-
Log P Values:
Spectroscopic Characterization
-
¹H NMR (300 MHz, CDCl₃): δ 8.30 (s, 1H, H-5), 8.27 (s, 1H, H-3), 4.48 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -CH₃) .
-
Mass Spectrometry: m/z 338.9 [M+H]⁺, with isotopic patterns confirming two bromine atoms .
Pharmacological and Industrial Applications
Case Study: Anticancer Lead Optimization
-
Target: EGFR-T790M mutant (non-small cell lung cancer).
-
IC₅₀: Sub-micromolar activity observed in preliminary assays .
Antimicrobial Activity
Brominated heterocycles exhibit broad-spectrum antimicrobial effects. In vitro testing against Staphylococcus aureus (MRSA) showed MIC values of 8–16 µg/mL .
Future Directions and Challenges
Synthetic Improvements
-
Catalytic Bromination: Exploring Pd-catalyzed C-H bromination to reduce stoichiometric Br₂ usage.
-
Continuous Flow Chemistry: Potential to enhance yield and reduce reaction time .
Drug Delivery Systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume